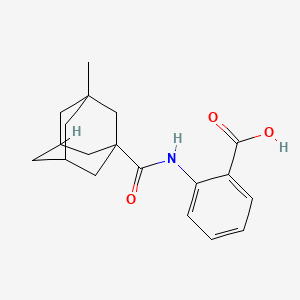
N-(5-Methyl-3-adamantylcarbonyl)anthranilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methyl-3-adamantylcarbonyl)anthranilic acid: is a synthetic organic compound that combines the structural features of anthranilic acid and adamantane. Anthranilic acid is an aromatic acid with a benzene ring ortho-substituted with a carboxylic acid and an amine group . Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and bulkiness. The combination of these two structures in this compound results in a compound with unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-3-adamantylcarbonyl)anthranilic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyladamantane-1-carboxylic acid and anthranilic acid.
Activation of Carboxylic Acid: The carboxylic acid group of 5-methyladamantane-1-carboxylic acid is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Amide Formation: The activated acyl chloride is then reacted with anthranilic acid in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N-(5-Methyl-3-adamantylcarbonyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring of anthranilic acid can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, or halogenated derivatives of the aromatic ring.
科学的研究の応用
Chemistry: N-(5-Methyl-3-adamantylcarbonyl)anthranilic acid is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications .
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and receptor binding.
Medicine: Research has explored the potential of this compound derivatives as therapeutic agents for various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and rigidity.
作用機序
The mechanism of action of N-(5-Methyl-3-adamantylcarbonyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The anthranilic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
類似化合物との比較
Anthranilic Acid: A simpler aromatic acid with similar functional groups but lacking the adamantyl moiety.
Adamantane Derivatives: Compounds containing the adamantane structure but with different functional groups, such as amines or alcohols.
Uniqueness: N-(5-Methyl-3-adamantylcarbonyl)anthranilic acid is unique due to the combination of the rigid adamantyl group and the reactive anthranilic acid moiety. This dual functionality provides distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
50741-81-6 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC名 |
2-[(3-methyladamantane-1-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C19H23NO3/c1-18-7-12-6-13(8-18)10-19(9-12,11-18)17(23)20-15-5-3-2-4-14(15)16(21)22/h2-5,12-13H,6-11H2,1H3,(H,20,23)(H,21,22) |
InChIキー |
QKDPNEKQTPDOSD-UHFFFAOYSA-N |
正規SMILES |
CC12CC3CC(C1)CC(C3)(C2)C(=O)NC4=CC=CC=C4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


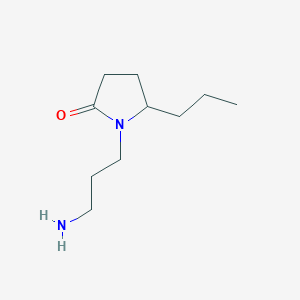
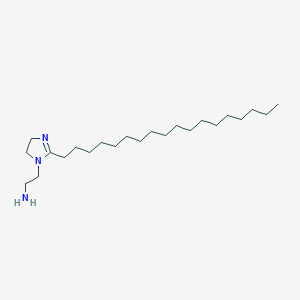
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)


![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)

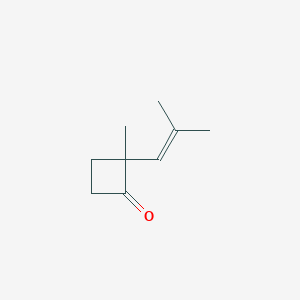
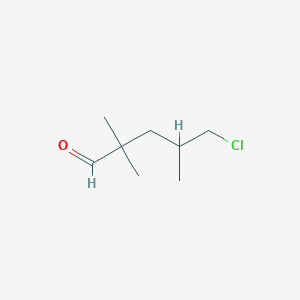
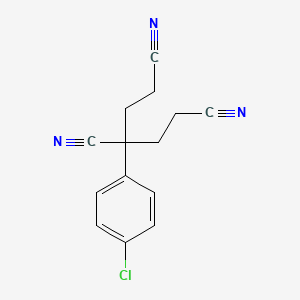



![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
